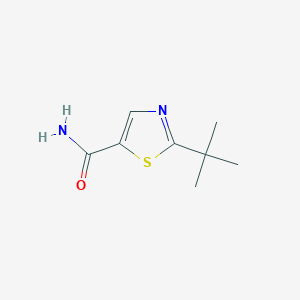

2-(tert-Butyl)thiazole-5-carboxamide

Description

Structure

3D Structure

Properties

Molecular Formula |

C8H12N2OS |

|---|---|

Molecular Weight |

184.26 g/mol |

IUPAC Name |

2-tert-butyl-1,3-thiazole-5-carboxamide |

InChI |

InChI=1S/C8H12N2OS/c1-8(2,3)7-10-4-5(12-7)6(9)11/h4H,1-3H3,(H2,9,11) |

InChI Key |

QZQVMGUBTHTDKP-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)C1=NC=C(S1)C(=O)N |

Origin of Product |

United States |

Synthetic Methodologies for 2 Tert Butyl Thiazole 5 Carboxamide and Analogous Structures

General Strategies for the Construction of the Thiazole (B1198619) Carboxamide Core

The formation of the thiazole carboxamide scaffold is a cornerstone of synthetic organic chemistry, with numerous methodologies developed to afford this important structural motif. These methods can be broadly categorized into multi-step reaction sequences that build the thiazole ring system and key cyclization reactions that are central to its formation.

Multi-step Reaction Sequences for Thiazole Ring Formation

The synthesis of thiazole derivatives, including those with a carboxamide function, typically begins with the construction of the core heterocyclic ring. A common and historically significant approach is the Hantzsch thiazole synthesis, first described by Arthur R. Hantzsch in 1887. synarchive.com This method involves the reaction of a thioamide with an α-halocarbonyl compound. synarchive.combepls.com The versatility of the Hantzsch synthesis allows for the introduction of various substituents on the thiazole ring by choosing appropriately substituted starting materials.

For the synthesis of a 5-carboxamide derivative, the α-halocarbonyl component would need to contain a precursor to the carboxamide group, such as an ester or a nitrile. The general sequence involves the initial S-alkylation of the thioamide by the α-halocarbonyl compound, followed by an intramolecular cyclization and subsequent dehydration to yield the aromatic thiazole ring. This multi-step, one-pot process is a robust and widely employed method for the preparation of a diverse range of thiazole-containing compounds. bepls.comnih.gov

Key Cyclization Reactions in Thiazole Synthesis

The critical step in many thiazole syntheses is the cyclization reaction that forms the five-membered heterocyclic ring. In the context of the Hantzsch synthesis, this involves the intramolecular condensation of the intermediate formed from the thioamide and the α-halocarbonyl compound. rsc.org The mechanism proceeds through the nucleophilic attack of the nitrogen atom of the thioamide onto the carbonyl carbon of the α-halocarbonyl moiety, leading to a thiazoline intermediate. This intermediate then undergoes dehydration to afford the final thiazole product.

Alternative cyclization strategies have also been developed. For instance, the reaction of α-diazoketones with thiourea has been reported as a novel route for the synthesis of 2-aminothiazoles. bepls.com While not directly applicable to 2-substituted thiazoles, this highlights the diversity of cyclization approaches available to synthetic chemists.

Specific Synthetic Pathways Involving the tert-Butyl Substituent

The introduction of a tert-butyl group at the 2-position of the thiazole ring presents a synthetic challenge due to its steric bulk. The choice of starting materials and reaction conditions must be carefully considered to ensure efficient formation of the desired product.

Utilization of α-Halocarbonyl Compounds in Thiazole Formation

The Hantzsch synthesis remains a primary method for the synthesis of 2-(tert-butyl)thiazole derivatives. In this specific case, the thioamide precursor would be pivalamide (2,2-dimethylpropanethioamide). The α-halocarbonyl component would be a derivative of a 3-oxopropanoate, such as ethyl 2-chloro-3-oxopropanoate or a similar compound, which would provide the necessary carbon backbone for the 4- and 5-positions of the thiazole ring, with the ester at the 5-position serving as a precursor to the carboxamide.

The reaction would proceed via the initial nucleophilic attack of the sulfur atom of pivalamide on the α-carbon of the halocarbonyl compound, followed by cyclization and dehydration to yield ethyl 2-(tert-butyl)thiazole-5-carboxylate. This ester can then be converted to the desired carboxamide through standard amide formation protocols, such as hydrolysis to the carboxylic acid followed by coupling with ammonia or an amine, or through direct aminolysis.

Table 1: Key Reactants in the Hantzsch Synthesis of 2-(tert-Butyl)thiazole-5-carboxylate

| Reactant | Structure | Role |

| Pivalamide | (CH₃)₃CC(S)NH₂ | Provides the C2-N3-S1 fragment and the tert-butyl group |

| Ethyl 2-chloro-3-oxopropanoate | ClCH(CO)CO₂Et | Provides the C4-C5 fragment and the carboxamide precursor |

Dehydrative Cyclization Approaches for Carboxamide Thiazole Scaffolds

Dehydrative cyclization represents another important strategy for the formation of the thiazole ring. This approach is particularly relevant in the synthesis of 2-aminothiazole derivatives where a thiourea intermediate is subjected to cyclization with an α-haloketone. The key step in this process is the removal of a molecule of water to drive the formation of the aromatic thiazole ring. While this method is more commonly applied to 2-amino or 2-aryl/alkylamino thiazoles, the underlying principle of cyclization followed by dehydration is a fundamental concept in thiazole synthesis.

Solid-Phase Synthesis Techniques for Thiazole Carboxamide Libraries

Solid-phase synthesis has emerged as a powerful tool for the generation of libraries of related compounds for high-throughput screening in drug discovery. This technique has been successfully applied to the synthesis of thiazole carboxamides. nih.gov In a typical solid-phase approach, one of the starting materials, for example, the thioamide, is attached to a solid support (resin). The subsequent reaction with the α-halocarbonyl compound in solution allows for the formation of the thiazole ring on the solid support. After the reaction is complete, the desired product is cleaved from the resin. This methodology offers several advantages, including the simplification of purification procedures and the potential for automation, making it well-suited for the rapid synthesis of a diverse range of thiazole carboxamide analogs.

Amidation Reactions and Coupling Reagents (e.g., Carbodiimides, DMAP)

The formation of the amide bond in thiazole-5-carboxamides is a critical step in their synthesis, frequently accomplished through the coupling of a thiazole-5-carboxylic acid with a suitable amine. This transformation is typically mediated by a variety of coupling reagents to activate the carboxylic acid, facilitating the nucleophilic attack of the amine.

Commonly employed coupling agents include carbodiimides, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI), often used in conjunction with an additive like 1-Hydroxybenzotriazole (HOBt) or 4-Dimethylaminopyridine (DMAP). For instance, the synthesis of a series of 2-(3-methoxyphenyl)-4-methylthiazole-5-carboxamide derivatives involved dissolving the corresponding carboxylic acid in dichloromethane (DCM), followed by the addition of EDCI and DMAP. After a period of activation, the appropriate aniline was added to the mixture to yield the desired carboxamide. acs.org This method highlights a standard and effective approach for constructing the amide linkage in these heterocyclic systems.

Another study details a similar strategy for producing N-(4-(2-benzylthiazol-4-yl)phenyl)-2-benzyl-4-methylthiazole-5-carboxamide derivatives, utilizing an EDC-HOBt coupling system in dimethylformamide (DMF). researchgate.net The researchers noted that alternative methods, such as direct refluxing of the ester and amine or activation of the carboxylic acid as an acid chloride or mixed anhydride, resulted in either reaction failure or poor yields. researchgate.net This underscores the efficacy and importance of carbodiimide-based coupling protocols in the synthesis of complex thiazole carboxamides.

The table below summarizes representative amidation reaction conditions for thiazole carboxamides.

| Thiazole Carboxylic Acid Precursor | Amine | Coupling Reagents | Solvent | Outcome |

| 2-(3-Methoxyphenyl)-4-methylthiazole-5-carboxylic acid | 3,4,5-Trimethoxyaniline | EDCI, DMAP | Dichloromethane (DCM) | Successful synthesis of the corresponding thiazole-5-carboxamide (B1230067) derivative. acs.org |

| Ethyl 2-benzyl-4-methylthiazole-5-carboxylate | 2-Methyl/substitutedbenzyl-4-(4-aminophenyl) thiazole | EDC, HOBt | Dimethylformamide (DMF) | Efficient synthesis of N-(4-(2-benzylthiazol-4-yl)phenyl)-2-benzyl-4-methylthiazole-5-carboxamide derivatives. researchgate.net |

| 3-((tert-butoxycarbonyl)amino)propanoic acid | Ethyl 2-amino-4-methylthiazole-5-carboxylate | EDC, HOBt | Dimethylformamide (DMF) | Formation of ethyl 2-(3-((tert-butoxycarbonyl)amino)propanamido)-4-methylthiazole-5-carboxylate. nih.gov |

Strategic Application of Protecting Groups (e.g., Boc-Deprotection)

In the multi-step synthesis of complex thiazole carboxamides, the use of protecting groups is a fundamental strategy to mask reactive functional groups, such as amines, preventing them from undergoing undesired reactions. The tert-butyloxycarbonyl (Boc) group is a widely used, acid-labile protecting group for amines due to its stability in a broad range of reaction conditions and its straightforward removal. wikipedia.org

The synthesis of thiazole peptidomimetic analogues provides a clear example of this strategy. In one pathway, commercially available Boc-protected amines were coupled with a thiazole carboxylic acid. The subsequent removal of the Boc group, typically using a strong acid like trifluoroacetic acid (TFA) in a solvent such as dichloromethane, unmasked the amine functionality for further elaboration. nih.gov For instance, the synthesis of certain target compounds involved coupling an acid with a Boc-protected amine, followed by Boc deprotection with TFA to yield the free amine derivative. nih.gov

Similarly, a synthetic route to access 2-(3-benzamidopropanamido)thiazole-5-carboxylate inhibitors involved an initial coupling of ethyl 2-amino-4-methylthiazole-5-carboxylate with 3-((tert-butoxycarbonyl)amino)propanoic acid. nih.gov The Boc group was later removed from the resulting intermediate using 4 N HCl in 1,4-dioxane to expose the primary amine, which was then acylated with various benzoic acid derivatives to produce the final target compounds. nih.gov

Emerging and Efficient Synthetic Protocols for Thiazole Carboxamide Derivatives

Recent advances in synthetic organic chemistry have led to the development of novel and more efficient methods for constructing the thiazole core, which are applicable to the synthesis of precursors for 2-(tert-Butyl)thiazole-5-carboxamide.

Visible-Light-Promoted C(sp³)–H Bond Functionalization Methodologies

A significant development is the use of visible-light-promoted reactions for the synthesis of thiazole derivatives. organic-chemistry.orgresearchgate.net This approach represents a green and efficient alternative to traditional methods, often avoiding the need for pre-functionalized substrates, harsh reagents, or external oxidants. organic-chemistry.orgthieme-connect.com One such method describes the one-pot synthesis of functionalized 2-aminothiazoles from active methylene ketones and thioureas at room temperature. organic-chemistry.orgresearchgate.netthieme-connect.com The reaction utilizes a metal-free organic photocatalyst, such as Eosin Y, and a low-energy blue LED light source. organic-chemistry.org This process is believed to proceed through a radical mechanism, where the photoexcited catalyst initiates the formation of an α-carbonyl radical from the ketone, which then undergoes C–S bond formation with thiourea, followed by cyclization and dehydration to form the thiazole ring. organic-chemistry.org This methodology offers high atom economy and operates under mild conditions, making it a valuable tool for constructing 2-aminothiazole skeletons that can serve as precursors to various thiazole carboxamides. organic-chemistry.orgthieme-connect.com

Chemoselective Bromination in Thiazole Precursor Synthesis

Brominated thiazoles are versatile intermediates in organic synthesis, serving as key precursors for cross-coupling reactions to introduce further molecular diversity. The development of chemoselective bromination techniques is therefore of high importance. Traditional methods often rely on elemental bromine, whereas modern approaches seek more selective and safer alternatives. nih.govlookchem.com

One innovative strategy is the transition metal-free decarboxylative bromination of aromatic acids, which has been applied to electron-rich heteroaromatic acids like those of the thiazole family. researchgate.net This method provides a useful route to produce valuable brominated thiazoles from readily available starting materials. researchgate.net Another approach involves the biocatalytic bromination of 2-aminothiazoles using a brominase under mild, aqueous conditions. nih.gov This enzymatic method uses a non-toxic inorganic bromide salt as the bromine source and can achieve efficient and selective monobromination at the 5-position of the aminothiazole ring. nih.gov The resulting 5-bromo-2-aminothiazoles can then be used in subsequent reactions, such as Suzuki-Miyaura cross-couplings, without the need for intermediate purification. nih.gov These advanced bromination protocols offer improved selectivity and environmental compatibility for the synthesis of key thiazole precursors.

Analytical Techniques for Synthetic Characterization in Thiazole Carboxamide Research

The unambiguous characterization of newly synthesized this compound and its analogs is crucial to confirm their chemical structure and purity. A suite of spectroscopic and analytical techniques is routinely employed for this purpose.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are fundamental techniques used to elucidate the molecular structure. acs.orgnih.govsci-hub.box ¹H NMR provides information about the chemical environment of protons, their multiplicity, and integration, which helps in assigning the different hydrogen atoms in the molecule. ¹³C NMR is used to identify all the unique carbon atoms in the structure.

Mass Spectrometry (MS): Mass spectrometry, including high-resolution mass spectrometry (HRMS), is used to determine the molecular weight of the compound and to confirm its elemental composition. acs.orgsci-hub.box The fragmentation pattern observed in the mass spectrum can also provide valuable structural information. ksu.edu.sa

Infrared (IR) Spectroscopy: IR spectroscopy is employed to identify the presence of specific functional groups. nih.govksu.edu.saijcr.info For thiazole carboxamides, characteristic absorption bands for the amide N-H and C=O stretching vibrations are typically observed.

X-ray Crystallography: For crystalline compounds, single-crystal X-ray diffraction (XRD) provides definitive proof of the molecular structure by determining the precise arrangement of atoms in three-dimensional space. nih.gov

The table below outlines the common analytical techniques and their applications in the characterization of thiazole carboxamides.

| Analytical Technique | Information Obtained | Reference Application |

| ¹H NMR Spectroscopy | Elucidation of proton environments and connectivity. | Characterization of N-(thiazol-2-yl)furan-2-carboxamide and other thiazole derivatives. acs.orgnih.gov |

| ¹³C NMR Spectroscopy | Identification of unique carbon atoms in the molecular skeleton. | Structural confirmation of newly synthesized thiazole carboxamide derivatives. acs.orgsci-hub.box |

| Mass Spectrometry (MS/HRMS) | Determination of molecular weight and elemental formula. | Confirmation of the identity of thiazole carboxamides and their intermediates. acs.orgsci-hub.box |

| Infrared (IR) Spectroscopy | Identification of key functional groups (e.g., C=O, N-H). | Characterization of thiazole-derived carbamates, amides, and carboxamides. ksu.edu.sa |

| Single-Crystal X-ray Diffraction (XRD) | Unambiguous determination of the three-dimensional molecular structure. | Structural investigation of a furan-2-carboxamide-bearing thiazole. nih.gov |

| Elemental Analysis | Determination of the percentage composition of elements (C, H, N). | Confirmation of the purity and empirical formula of synthesized compounds. researchgate.netnih.gov |

Structure Activity Relationship Sar Investigations of 2 Tert Butyl Thiazole 5 Carboxamide Derivatives

Fundamental Principles and Methodologies in Thiazole (B1198619) Carboxamide SAR Studies

Structure-Activity Relationship (SAR) studies are fundamental in medicinal chemistry for the design and optimization of novel therapeutic agents. For thiazole carboxamide derivatives, these studies aim to identify the key structural features responsible for their biological activity and to understand how modifications to the molecule's scaffold affect its potency, selectivity, and pharmacokinetic properties. mdpi.com The core principle of SAR is that the biological activity of a compound is directly related to its chemical structure.

Methodologies in thiazole carboxamide SAR studies often begin with the synthesis of a series of analogues where specific parts of the lead compound, in this case, 2-(tert-Butyl)thiazole-5-carboxamide, are systematically modified. tandfonline.com Researchers typically investigate the effects of altering substituents on the thiazole ring, the carboxamide linker, and the appended aryl or alkyl groups. nih.gov The synthesized compounds are then subjected to in vitro biological assays to determine their activity against a specific target, such as an enzyme or receptor. nih.gov For instance, in the context of anticancer research, this could involve assessing the inhibitory activity against specific kinases or the cytotoxic effects on cancer cell lines. tandfonline.comnih.gov

Key parameters measured in these assays include the half-maximal inhibitory concentration (IC50) or the half-maximal effective concentration (EC50), which provide a quantitative measure of a compound's potency. By comparing the biological activity data across a series of structurally related compounds, researchers can deduce critical SAR trends. nih.gov For example, the introduction of electron-donating or electron-withdrawing groups at different positions on the thiazole ring can reveal insights into the electronic requirements for optimal activity. globalresearchonline.net Similarly, varying the size, lipophilicity, and hydrogen bonding capacity of substituents helps to map the steric and hydrophobic pockets of the biological target's binding site. nih.gov Computational modeling and molecular docking studies are also frequently employed to visualize and predict the binding modes of these derivatives, further elucidating the SAR at a molecular level. nih.gov

Analysis of the tert-Butyl Group's Influence on Biological Activity and Potency

The tert-butyl group is a common substituent in medicinal chemistry due to its unique steric and electronic properties. hyphadiscovery.com Its influence on the biological activity and potency of this compound derivatives is multifaceted, impacting both the pharmacokinetic and pharmacodynamic properties of the molecule.

Contributions of tert-Butyl Group to Molecular Lipophilicity

Lipophilicity, often quantified as the logarithm of the partition coefficient (logP), is a critical physicochemical parameter that influences a drug's absorption, distribution, metabolism, and excretion (ADME) profile. researchgate.netresearchgate.net The tert-butyl group, being a bulky and non-polar alkyl group, significantly increases the lipophilicity of a molecule. nih.gov This enhanced lipophilicity can facilitate the passage of the compound across biological membranes, such as the cell membrane, which can be crucial for reaching intracellular targets. researchgate.net

Modulation of Binding Interactions with Specific Biological Targets by the tert-Butyl Moiety

The bulky, three-dimensional structure of the tert-butyl group plays a significant role in modulating the binding interactions between this compound derivatives and their biological targets. hyphadiscovery.com This group can fit into specific hydrophobic pockets within the binding site of a protein, leading to favorable van der Waals interactions and an increase in binding affinity. nih.gov The steric bulk of the tert-butyl group can also serve as a "steric shield," preventing unwanted metabolic reactions at nearby functional groups and thereby increasing the metabolic stability of the compound. hyphadiscovery.com

Furthermore, the defined shape of the tert-butyl group can enforce a specific conformation on the molecule, which may be the bioactive conformation required for optimal interaction with the target. acs.org This conformational rigidity can reduce the entropic penalty upon binding, leading to a more favorable free energy of binding and, consequently, higher potency. nih.gov The presence of the tert-butyl group can also influence the orientation of the entire molecule within the binding site, ensuring that other key functional groups, such as the carboxamide, are positioned correctly to form essential hydrogen bonds or other interactions. acs.org

Systematic Exploration of Substituent Effects on Thiazole and Carboxamide Moieties

Systematic modifications of the thiazole ring and the carboxamide group are central to the SAR exploration of this compound derivatives. These modifications can profoundly impact the compound's electronic properties, steric profile, and hydrogen bonding capabilities, thereby influencing its biological activity. nih.govacs.org

Positional Effects of Substituents on the Thiazole Ring (e.g., at C2, C4, C5)

For instance, studies on various thiazole derivatives have shown that the nature of the substituent at the C2 position can significantly influence activity. acs.org Similarly, modifications at the C4 and C5 positions can also lead to substantial changes in biological potency. nih.govnih.gov The introduction of electron-donating groups (e.g., methyl) or electron-withdrawing groups (e.g., nitro) can alter the electron density of the thiazole ring, which may be important for specific interactions with the biological target. globalresearchonline.net

Table 1: Positional Effects of Substituents on the Thiazole Ring

| Position | Type of Substituent | General Effect on Activity | Reference |

| C2 | Varies | Can significantly influence potency and selectivity. | acs.org |

| C4 | Alkyl, Aryl | Can impact steric interactions and binding affinity. | nih.govnih.gov |

| C5 | Carboxamide | Essential for hydrogen bonding and target engagement. | tandfonline.com |

This table provides a generalized summary based on broader thiazole SAR studies.

Impact of Carboxamide Group Modifications on Activity Profiles

The carboxamide group (-CONH-) is a key functional moiety in many biologically active molecules, primarily due to its ability to act as both a hydrogen bond donor (the N-H group) and a hydrogen bond acceptor (the C=O group). nih.gov In this compound, this group is crucial for anchoring the molecule within the binding site of its target through specific hydrogen bonding interactions.

Table 2: Impact of Carboxamide Group Modifications

| Modification | Potential Effect | Rationale | Reference |

| N-Alkylation | Decrease or increase in activity | Loss of H-bond donor, potential for improved pharmacokinetics. | nih.govacs.org |

| Amide isosteres | Altered activity | Probes the importance of H-bonding and linker geometry. | tandfonline.com |

| Conformational restriction | Increased potency | Reduces entropic penalty upon binding. | nih.gov |

This table provides a generalized summary based on broader carboxamide SAR studies.

Identification of Critical Pharmacophoric Elements and Structural Determinants for Target Recognition

The biological activity of this compound derivatives is intrinsically linked to their molecular architecture. Structure-activity relationship (SAR) studies have successfully identified several critical pharmacophoric elements and structural determinants that govern their interaction with biological targets. The core structure consists of three main components: the thiazole ring, the carboxamide linker, and the substituents at various positions on the thiazole ring and the amide nitrogen.

The thiazole ring itself is a crucial five-membered heterocycle that serves as a central scaffold. Its derivatives are known to possess a wide range of pharmaceutical activities, including antitumor, antibacterial, and antifungal properties. nih.govresearchgate.net The amide functional group is another key element, primarily due to its capacity to form hydrogen-bonding interactions with biological targets, a common feature in many biologically active molecules and approved drugs. nih.gov

One of the most significant structural determinants for the potency of this series is the substituent at the 2-position of the thiazole ring. The tert-butyl group, in particular, plays a vital role. As a large, lipophilic group, it can effectively fill available hydrophobic spaces within the binding pockets of target enzymes, such as cyclooxygenase (COX). nih.gov This interaction stabilizes the molecule in a favorable geometry for binding. For instance, in studies of COX inhibitors, the presence of a tert-butyl substituent led to a marked increase in potency compared to derivatives with more hydrophilic groups like methoxy (B1213986) substituents. nih.gov Similarly, in the development of antagonists for the Zinc-Activated Channel (ZAC), analogs with a 4-tert-butyl group on the thiazole ring displayed significantly more potent inhibition than those with smaller groups like a 5-methyl substituent. semanticscholar.org

The nature of the substituent on the amide nitrogen (N-substituent) is also a critical determinant of activity. In a series of 2-phenyl-4-trifluoromethyl thiazole-5-carboxamide (B1230067) derivatives tested for anticancer activity, the type and position of substituents on the N-phenyl ring significantly influenced their inhibitory effects against various cancer cell lines. For example, a 4-chloro-2-methylphenyl amido substituted thiazole showed the highest activity among the tested compounds. researchgate.netmdpi.com

Furthermore, modifications to other parts of the scaffold, such as the group attached to the thiazole ring (distinct from the carboxamide), have been explored. In the context of c-Met kinase inhibitors, where the thiazole-carboxamide acts as a linker, the nature of the aryl group attached to the thiazole ring significantly impacts cytotoxicity. The presence of a halogen atom, particularly fluorine, on this benzene (B151609) ring was found to result in better cytotoxicity compared to methyl groups. tandfonline.com

These findings collectively highlight a pharmacophoric model where a lipophilic group at the 2-position of the thiazole (like tert-butyl), the hydrogen-bonding capability of the carboxamide linker, and the specific electronic and steric properties of the N-substituent are all essential for potent target recognition and biological activity.

Table 1: Effect of Thiazole and N-Phenyl Substitutions on Anticancer Activity Data sourced from studies on 2-phenyl-4-trifluoromethyl thiazole-5-carboxamide derivatives. researchgate.netmdpi.com

| Compound ID | R (Substituent at Thiazole-2) | R' (Substituent on N-phenyl) | Inhibition (%) vs. HCT-8 Cell Line |

| 8c | 2-Chlorophenyl | 4-Chloro-2-methylphenyl | 48% |

| 8e | 2-Chlorophenyl | 2-(Trifluoromethyl)phenyl | 25% |

Iterative Design and Optimization Strategies for Enhanced Biological Performance and Selectivity

The development of potent and selective this compound derivatives often follows an iterative process of design, synthesis, and biological evaluation. This approach allows for the systematic refinement of the lead compound's structure to optimize its interactions with the target, thereby enhancing its biological performance and selectivity.

A common strategy begins with a hit compound identified from screening, which is then subjected to cycles of structural modification based on SAR data and, where available, computational modeling. For example, in the development of novel COX inhibitors, compound 2b , featuring a tert-butyl substituent, was identified as the most potent derivative against both COX-1 and COX-2. nih.gov This increased potency was attributed to the lipophilic tert-butyl group interacting favorably with hydrophobic areas of the COX active site. nih.gov Further optimization could involve modifying the aryl group on the amide nitrogen to improve selectivity for COX-2 over COX-1, a key goal for reducing side effects associated with COX-1 inhibition.

In the pursuit of c-Met kinase inhibitors, researchers employed a "binding element hybrid design approach" combined with a "pharmacophore merging strategy". tandfonline.com This involved systematically varying four key moieties of the molecule. Initial findings indicated that a thiazole-2-carboxamide scaffold used as a linker conferred better cytotoxicity than other linkers. tandfonline.com Subsequent optimization cycles focused on the substituents on the benzene ring attached to the thiazole. It was observed that halogen substituents (F, Cl) were preferable to methyl groups, and their position on the ring was also critical to activity. tandfonline.com This iterative process, involving five cycles of optimization, led to the identification of compound 51am as the most promising inhibitor in both biochemical and cellular assays. nih.govtandfonline.com

Another example of iterative design involves modifying a known therapeutic agent to create a new chemical entity with improved properties. Inspired by the structure of the FDA-approved drug Osimertinib, a third-generation EGFR inhibitor, researchers introduced a 1,3-thiazole-2-carboxamide (B102586) skeleton to design novel antitumor agents. eurekaselect.com This strategy led to the synthesis of eighteen derivatives, with compound 6f emerging as a lead candidate. It showed significant antiproliferative activity against human lung and breast cancer cell lines and demonstrated potent in vivo efficacy with high tumor inhibition at a low dosage. eurekaselect.com This highlights how incorporating the thiazole-carboxamide core into an existing pharmacophore can be a successful optimization strategy.

The process is guided by the continuous feedback loop between chemical synthesis and biological testing. Each new analog provides further insight into the SAR, allowing for more rational design choices in subsequent iterations. The ultimate goal is to fine-tune the molecule's properties to achieve a balance of high potency, selectivity for the intended target over off-targets, and favorable pharmacokinetic characteristics.

Table 2: Iterative Optimization of Thiazole Carboxamides as COX Inhibitors Data shows the impact of the substituent at the 2-position on inhibitory concentration (IC₅₀). nih.gov

| Compound ID | Key Structural Feature | Target | IC₅₀ (µM) | Selectivity Index (COX-1/COX-2) |

| 2a | Methoxy-substituted phenyl | COX-1 | 1.762 | 0.54 |

| COX-2 | 0.958 | |||

| 2b | tert-Butyl group | COX-1 | 0.239 | 0.80 |

| COX-2 | 0.191 |

Mechanistic Studies of Biological Activities Associated with Thiazole Carboxamide Scaffolds

Enzyme Inhibition Profiles of Thiazole (B1198619) Carboxamide Derivatives

Thiazole carboxamide derivatives have been shown to inhibit a range of enzymes implicated in various diseases. The following sections detail the inhibitory mechanisms against specific enzyme targets.

Cyclooxygenase (COX) enzymes are key players in the inflammatory pathway, responsible for the synthesis of prostaglandins. Nonsteroidal anti-inflammatory drugs (NSAIDs) typically exert their effects by inhibiting these enzymes. nih.gov Studies have investigated thiazole carboxamide derivatives as potential COX inhibitors. acs.orgnih.gov

One study synthesized a series of novel methoxyphenyl thiazole carboxamide derivatives and evaluated their ability to suppress cyclooxygenase (COX). The results indicated that all the synthesized molecules displayed potent inhibitory activities against COX enzymes. nih.gov

In another study, a series of 2-(trimethoxyphenyl)thiazole derivatives were synthesized, with some compounds emerging as powerful inhibitors of the COX enzyme. nih.gov The research aimed to develop safer nonsteroidal anti-inflammatory drugs (NSAIDs) by creating new 2-(trimethoxyphenyl)-thiazoles and assessing their COX-1/COX-2 inhibitory strength. nih.gov

A particular compound, identified as 2b in a study, which features a t-butyl substituent, demonstrated the lowest IC50 values for both COX-1 and COX-2, indicating high potency. nih.govacs.org The increased potency of this compound is potentially due to the large, lipophilic t-butyl group, which can interact with hydrophobic areas of the COX active site, possibly leading to stronger binding and enzyme inhibition. nih.govacs.org This t-butyl group also plays a significant role in stabilizing the molecule within the COX-1 binding pocket by occupying available lipophilic space and creating hydrophobic interactions. nih.gov

| Compound | Target Enzyme | IC50 (µM) | Selectivity Index (COX-1/COX-2) |

| Compound 2a | COX-1 | 2.65 | 2.76618 (COX-2 selective) |

| COX-2 | 0.958 | ||

| Compound 2b | COX-1 | 0.239 | 1.251 |

| COX-2 | 0.191 | ||

| Celecoxib (Control) | COX-1 | - | 23.8 |

| COX-2 | 0.002 |

This table presents a selection of data from a study on new thiazole carboxamide derivatives as COX inhibitors. nih.govacs.org

The two main isoforms of the COX enzyme, COX-1 and COX-2, have distinct physiological roles. COX-1 is constitutively expressed and involved in homeostatic functions, while COX-2 is inducible and plays a major role in inflammation. Selective inhibition of COX-2 over COX-1 is a key goal in the development of anti-inflammatory drugs to reduce gastrointestinal side effects associated with non-selective NSAIDs.

In studies of thiazole carboxamide derivatives, selectivity for COX-2 has been observed. For instance, one compound (2a) was found to be the most selective for COX-2 over COX-1, with a selectivity ratio of 2.76618. acs.org Another compound (2f) with a bulky trimethoxy group on the phenyl ring also demonstrated selective inhibition of the COX-2 enzyme, suggesting that the bulky group hinders binding to the COX-1 enzyme. nih.gov This highlights the potential for structural modifications to the thiazole carboxamide scaffold to achieve desired isozyme selectivity.

The c-Met receptor, a tyrosine kinase, is implicated in cancer cell growth, movement, and survival. nih.gov Thiazole and thiadiazole carboxamide derivatives have been designed and evaluated as potential c-Met kinase inhibitors. nih.govresearchgate.nettandfonline.com The rationale behind this approach is that the electron-rich nature of thiazole and thiadiazole rings may favor the formation of hydrogen bonds with the c-Met enzyme. nih.gov

Type II c-Met inhibitors are known to bind not only to the ATP active site but also to extend into a hydrophobic region, engaging with the inactive DFG-out conformation of the kinase. nih.gov The incorporation of thiazole/thiadiazole carboxamide moieties into inhibitor design is a strategy aimed at discovering novel type II c-Met inhibitors with improved efficacy and selectivity. nih.gov Mechanistic studies of a promising inhibitor, compound 51am, revealed that it induced cell cycle arrest and apoptosis in cancer cells and inhibited c-Met phosphorylation both in cellular and cell-free systems. nih.govresearchgate.nettandfonline.com

DNA gyrase is a bacterial enzyme crucial for DNA replication, making it an attractive target for antibacterial drugs. researchgate.net Thiazole-containing compounds have been investigated as inhibitors of this enzyme. researchgate.net Pyrrolamides, a class of antibacterial compounds, are known to specifically target DNA gyrase. researchgate.net The inhibition of DNA gyrase by these compounds disrupts DNA synthesis, ultimately leading to bacterial cell death. researchgate.net

Research has identified 4,5,6,7-tetrahydrobenzo[1,2-d]thiazoles as a novel class of DNA gyrase inhibitors that target the ATP-binding site of the enzyme. researchgate.netnih.govsci-hub.se Further optimization of this scaffold has led to analogs with improved inhibition of DNA gyrase and topoisomerase IV from both Staphylococcus aureus and Escherichia coli, with IC50 values in the nanomolar range. nih.govsci-hub.se

A study on morpholine-based thiazole derivatives identified several compounds with potent DNA gyrase inhibitory activity, in some cases exceeding that of the known inhibitor ciprofloxacin. als-journal.com Molecular docking studies suggested that these compounds bind to the active site of DNA gyrase in a manner similar to ciprofloxacin but with a potentially higher binding affinity. als-journal.com

The Src-family kinase p56(Lck) is predominantly expressed in T-lymphocytes and plays a critical role in initiating T-cell antigen receptor (TCR) signal transduction pathways. nih.gov A series of substituted 2-(aminoheteroaryl)-thiazole-5-carboxamide analogs have been synthesized and identified as novel and potent inhibitors of p56(Lck). nih.gov One compound from this series displayed superior in vitro potency and excellent in vivo efficacy. nih.gov

Cyclooxygenase (COX-1 and COX-2) Inhibition Studies

Receptor Modulation Activities of Thiazole Carboxamide Compounds

Thiazole carboxamide derivatives have also been studied for their ability to modulate the function of various receptors in the central nervous system.

Recent studies have focused on the effects of thiazole-carboxamide derivatives on α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid receptors (AMPARs), which are crucial for synaptic plasticity, learning, and memory. nih.gov A series of these compounds, designated TC-1 to TC-5, were found to be potent inhibitors of AMPAR-mediated currents. nih.gov These compounds, particularly TC-2, acted as negative allosteric modulators of AMPAR function. nih.gov They were observed to enhance the deactivation rates of the receptor, a kinetic shift that suggests potential neuroprotective effects. nih.gov

Another investigation into thiazole carboxamide derivatives, specifically compounds MMH-1 to MMH-5, examined their impact on GluA2-containing AMPA receptors. nih.gov Compound MMH-5 was identified as a significant negative allosteric modulator, substantially affecting both the magnitude and time course of receptor activity. nih.gov Docking simulations were performed to explore the potential interaction modes between MMH-5 and the GluA2-AMPA receptor. nih.gov

Allosteric Modulation of AMPA Receptors and Neuroprotective Potential

Thiazole carboxamide derivatives have been identified as significant modulators of α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptors, which are crucial for mediating excitatory neurotransmission in the central nervous system. nih.gov An imbalance in this system can lead to excitotoxicity and contribute to neurological disorders like epilepsy and Alzheimer's disease. nih.gov By modulating AMPA receptor function, these compounds exhibit potential as neuroprotective agents. nih.govnih.gov The core thiazole-carboxamide scaffold, particularly when combined with various methoxyphenyl substituents, is paramount for this interaction with AMPA receptors. nih.gov Studies focusing on derivatives have highlighted their ability to regulate AMPA receptor activity, underscoring their therapeutic relevance in neurological conditions marked by dysregulated excitatory neurotransmission. nih.govnih.gov

Analysis of Receptor Kinetic Alterations (e.g., Desensitization Rates)

Thiazole carboxamide derivatives have been shown to efficiently alter the kinetics of AMPA receptors. nih.gov Key kinetic properties of these receptors include deactivation, which is the return of the receptor to its resting state after activation, and desensitization. nih.gov Altering the rates of these processes can impact excitotoxicity. nih.gov

In studies using patch-clamp analysis on HEK293T cells expressing AMPA receptors, these compounds were found to influence both deactivation and desensitization rates. nih.govnih.gov Specifically, certain derivatives were observed to enhance deactivation rates significantly. nih.gov For example, the compound MMH-5, a thiazole derivative, demonstrated an increase in deactivation while also showing reduced desensitization of the GluA2 AMPA receptor subtype. nih.gov This modulation of receptor kinetics is a key aspect of their potential neuroprotective effects. nih.gov

Characterization as Negative Allosteric Modulators (NAMs)

Thiazole carboxamides function as negative allosteric modulators (NAMs) of AMPA receptors. nih.govnih.govtmc.edu NAMs bind to a site on the receptor distinct from the glutamate-binding site and inhibit its function. tmc.edu This inhibitory action helps to control over-excitation in the nervous system.

Research has demonstrated that these compounds potently inhibit AMPA receptor-mediated currents across various receptor subunits. nih.gov Derivatives such as TC-2 and MMH5 have been identified as particularly powerful NAMs. nih.govnih.gov Their ability to substantially impact both the amplitude and kinetics of the receptor underscores their efficacy. nih.gov This characterization as potent and selective AMPA receptor NAMs is central to their investigation as potential therapeutics for neurological disorders. nih.gov

Cellular Mechanisms of Action in In Vitro Systems

In the context of oncology, thiazole carboxamide scaffolds have been investigated for their effects on the cellular mechanisms that govern cancer cell proliferation and survival.

Induction of Cell Cycle Arrest

Derivatives of thiazole have demonstrated the ability to induce cell cycle arrest in human cancer cell lines. nih.govfrontiersin.orgresearchgate.netmdpi.com This action halts the progression of cancer cells through the phases of division, thereby inhibiting their proliferation. For instance, certain thiazolo[2,3-e] nih.govnih.govmdpi.comdiazaphosphole-6-carboxylate derivatives were shown to arrest the cell cycle at the G1, S, and G2 phases in both renal (TK-10) and lung (A549) cancer cells. nih.gov In TK-10 cells, specific compounds induced G1 phase arrest, while in A549 cells, significant arrest was noted in both the G1 and S phases. nih.gov This demonstrates that these compounds can interfere with critical cell cycle checkpoints to exert their antiproliferative effects. nih.gov

Promotion of Apoptotic Pathways

In addition to halting cell cycle progression, thiazole derivatives can promote programmed cell death, or apoptosis, in cancer cells. nih.govnih.gov This is a critical mechanism for eliminating malignant cells. Studies have shown that bioactive thiazole compounds can significantly increase the rate of late apoptosis in cancer cell lines. nih.gov The cytotoxic activity of certain 1,3-thiazole incorporated phthalimide derivatives has been linked to the induction of apoptosis, as evidenced by DNA fragmentation and increased caspase-3 activity. nih.gov Further analysis of apoptotic markers indicated that these compounds can induce apoptosis through the intrinsic pathway. nih.gov Similarly, novel thiazole-2-acetamide derivatives have been shown to activate caspases 3 and 9 and the pro-apoptotic protein Bax, while down-regulating the anti-apoptotic protein Bcl2. nih.gov

Antiproliferative Effects on Human Cancer Cell Lines (e.g., Leukemic, Carcinoma, Glioblastoma Cell Lines)

The thiazole carboxamide scaffold is a core component of various compounds that exhibit broad antiproliferative activity against a range of human cancer cell lines. mdpi.comnih.govresearchgate.net The 2-aminothiazole nucleus, in particular, is a fundamental part of clinically used anticancer drugs and has shown potent activity against breast, leukemia, lung, and colon cancer cell lines, among others. nih.gov

Numerous studies have synthesized and evaluated novel thiazole-5-carboxamide (B1230067) derivatives, demonstrating their cytotoxic effects. mdpi.comresearchgate.netresearchgate.net For example, one derivative, N-(4-(tert-butyl)phenyl)-2-(3,4-dimethoxyphenyl)-4-methylthiazole-5-carboxamide (MMH2), displayed remarkable cytotoxicity, reducing cell viability to below 6.79% for all tested cancer cell lines at a 50 µM concentration. nih.gov Other series of 2-amino-5-thiazolecarboxamide derivatives have shown moderate to potent cytotoxic activities against human leukemia cell lines such as HL-60 and K562. researchgate.net The antiproliferative effects of these compounds are often structure-dependent, with specific substitutions on the thiazole ring influencing their potency and selectivity. nih.govresearchgate.net

Interactive Table: Antiproliferative Activity of Selected Thiazole Carboxamide Derivatives The table below summarizes the in vitro anticancer activity of various thiazole carboxamide derivatives against different human cancer cell lines. IC50 values represent the concentration of the compound required to inhibit the growth of 50% of the cells.

| Compound/Derivative Class | Cell Line(s) | Observed Activity (IC50 or % Inhibition) |

| N-(5-benzyl-4-(tert-butyl) thiazol-2-yl)-2-(piperazin-1- yl)acetamide (Compound 27) nih.gov | HeLa (Cervical Carcinoma) | IC50 = 1.6 ± 0.8 µM |

| 2-phenyl-4-trifluoromethyl thiazole-5-carboxamide derivative (Compound 8c) mdpi.comresearchgate.net | A-549 (Lung Carcinoma) | 48% inhibition at 5 µg/mL |

| N-(4-(tert-butyl)phenyl)-2-(3,4-dimethoxyphenyl)-4-methylthiazole-5-carboxamide (MMH2) nih.gov | Various Cancer Cell Lines | <6.79% cell viability at 50 µM |

| 2-amino-thiazole-5- carboxylic acid phenylamide derivative (Compound 21) nih.gov | K563 (Leukemia) | IC50 = 16.3 µM |

| 2-amino-5-thiazolecarboxamide derivatives (e.g., 7c, 7d) researchgate.net | HL-60 and K562 (Leukemia) | Showed moderate inhibitory activity |

| Thiazole-2-carboxamide derivative (Compound 6f) eurekaselect.com | Human Lung Cancer & Breast Cancer | IC50 = 0.48 µM (Lung), IC50 = 3.66 µM (Breast) |

| 1,3-thiazole incorporated phthalimide derivative (Compound 5b) nih.gov | MCF-7 (Breast Cancer) | IC50 = 0.2±0.01 µM |

Inhibition of Protein Phosphorylation (e.g., c-Met Phosphorylation) in Cellular and Cell-Free Systems

The thiazole carboxamide scaffold is a key structural feature in the development of kinase inhibitors, particularly those targeting the c-Met proto-oncogene. nih.gov Deregulated c-Met signaling is implicated in the initiation and progression of various tumors, making it a significant target for cancer therapy. nih.gov Researchers have designed and synthesized series of thiazole/thiadiazole carboxamide derivatives to explore their potential as c-Met kinase inhibitors. nih.gov

Mechanistic studies have shown that these compounds can effectively inhibit c-Met phosphorylation in both cell-free (biochemical) and cellular environments. nih.gov In one extensive study, a derivative identified as compound 51am emerged as a highly promising inhibitor. This compound not only demonstrated potent activity in biochemical assays but also effectively suppressed c-Met phosphorylation within MKN-45 gastric cancer cells. nih.govresearchgate.net The inhibition of phosphorylation is a critical mechanism, as it blocks the downstream signaling pathways that promote cancer cell proliferation, growth, and survival. nih.gov Furthermore, compound 51am was found to induce cell cycle arrest and apoptosis in these cancer cells, directly linking the inhibition of c-Met phosphorylation to anti-tumor effects. nih.govresearchgate.net

The binding mode of these inhibitors with the c-Met kinase provides insight into their mechanism. The amide functional group, a common feature in these molecules, is crucial for forming hydrogen-bonding interactions within the kinase's active site. nih.gov This interaction, combined with the structural properties of the thiazole ring, contributes to the potent and often selective inhibition of the target protein kinase. nih.gov

Inhibition of c-Met by Thiazole Carboxamide Derivatives

| Compound | Target | Assay Type | Activity | Reference |

|---|---|---|---|---|

| Compound 51am | c-Met Kinase | Biochemical Assay | Potent Inhibitor | nih.govnih.gov |

| Compound 51am | c-Met Phosphorylation | Cellular Assay (MKN-45 cells) | Inhibited Phosphorylation | nih.govnih.govresearchgate.net |

| Foretinib (Positive Control) | c-Met Kinase | Cellular Assay (MKN-45 cells) | Inhibited Phosphorylation | researchgate.net |

Exploration of Other Biological Activities (e.g., Anti-inflammatory, Antimicrobial, Antiprotozoal)

Beyond their role as kinase inhibitors, thiazole carboxamide scaffolds are recognized for a diverse range of pharmacological activities. The unique chemical properties of the thiazole ring, which is present in natural products like vitamin B1, make it a valuable pharmacophore in drug discovery. informahealthcare.comnih.gov

Anti-inflammatory Activity: Thiazole derivatives have been extensively studied for their anti-inflammatory properties. nih.govtandfonline.com Certain thiazole carboxamide derivatives have been designed as inhibitors of cyclooxygenase (COX) enzymes, which are key mediators of inflammation. acs.org For instance, a series of 2-(3-methoxyphenyl)-4-methylthiazole-5-carboxamide derivatives were synthesized and evaluated for their ability to inhibit COX-1 and COX-2. acs.org One compound in this series, 2b , showed potent inhibition of both enzymes, with IC50 values of 0.239 µM for COX-1 and 0.191 µM for COX-2. acs.org This dual-inhibition profile highlights the potential for developing effective anti-inflammatory agents based on this scaffold. acs.org

Antiprotozoal Activity: The structural versatility of the thiazole ring has also led to its exploration in the development of antiprotozoal agents. nih.gov While research in this specific area for 2-(tert-Butyl)thiazole-5-carboxamide is less documented, the broader class of thiazole derivatives has shown promise. The thiazole scaffold is considered a valuable starting point for designing new drugs against various protozoal infections. nih.gov

Other Biological Activities of Thiazole Carboxamide Scaffolds

| Compound Series/Example | Biological Activity | Target/Organism | Key Finding | Reference |

|---|---|---|---|---|

| Compound 2b | Anti-inflammatory | COX-1/COX-2 | IC50 = 0.239 µM (COX-1), 0.191 µM (COX-2) | acs.org |

| Compound 3 (heteroaryl thiazole) | Antibacterial | Resistant bacterial strains | MIC = 0.23–0.7 mg/mL | mdpi.com |

| Various heteroaryl thiazoles | Antifungal | Fungal strains | MIC range = 0.06–0.47 mg/mL | mdpi.com |

| Thiazole Derivatives | Antiprotozoal | Protozoa | Scaffold identified as promising for drug design | nih.gov |

Computational Approaches in the Characterization and Design of 2 Tert Butyl Thiazole 5 Carboxamide

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein), forming a stable complex. physchemres.org This method is instrumental in understanding the fundamental mechanisms of drug action and is widely used to screen virtual libraries of compounds to identify potential drug candidates.

For 2-(tert-Butyl)thiazole-5-carboxamide, molecular docking simulations are employed to predict how it fits within the active site of a biological target, such as an enzyme. The simulation software explores numerous possible conformations and orientations of the ligand within the binding pocket, calculating a score for each pose to identify the most favorable one.

The predictions highlight key molecular interactions responsible for binding. Research on analogous thiazole (B1198619) carboxamide derivatives suggests that the tert-butyl group plays a critical role in stabilizing the molecule within a binding pocket. acs.org This bulky, lipophilic group is predicted to occupy available hydrophobic spaces, forming van der Waals forces and hydrophobic contacts with nonpolar amino acid residues of the target protein. acs.org For instance, in studies involving cyclooxygenase (COX) enzymes, the tert-butyl group of a similar compound was shown to interact with a hydrophobic channel in the active site, enhancing binding affinity and potency. acs.org The carboxamide moiety itself is crucial, often acting as a hydrogen bond donor or acceptor, forming directional interactions with key residues in the active site that are critical for molecular recognition and stability of the ligand-protein complex.

Table 1: Predicted Interactions for this compound in a Hypothetical Enzyme Active Site

| Functional Group of Ligand | Type of Interaction | Potential Interacting Amino Acid Residues |

|---|---|---|

| tert-Butyl Group | Hydrophobic / van der Waals | Leucine, Valine, Isoleucine, Phenylalanine |

| Carboxamide (-CONH2) | Hydrogen Bonding | Serine, Threonine, Asparagine, Glutamine, Arginine |

Following docking, methods like the Molecular Mechanics/Generalized Born Surface Area (MM-GBSA) are used to refine the prediction of binding affinity. researchgate.net MM-GBSA calculates the binding free energy (ΔGbind) of a ligand-receptor complex, providing a more accurate estimation of binding strength than docking scores alone. nih.gov This calculation involves energies from the molecular mechanics force field, as well as solvation energies. nih.gov

For thiazole carboxamide derivatives, MM-GBSA calculations have been used to compare the binding affinities of different compounds with target enzymes like COX-1 and COX-2. nih.gov These studies yield ΔGbind values (typically in kcal/mol), where a more negative value indicates a stronger and more stable interaction. nih.gov By calculating and comparing these values, researchers can rank potential inhibitors and prioritize the most promising candidates for further development. nih.gov

Table 2: Example of MM-GBSA Binding Free Energy Calculation

| Compound | Target Protein | ΔGbind (kcal/mol) |

|---|---|---|

| This compound | Target X | -65.5 |

| Reference Inhibitor | Target X | -72.1 |

Density Functional Theory (DFT) Analysis for Electronic Structure and Reactivity

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of molecules. kbhgroup.inresearchgate.net It provides detailed insights into parameters like orbital energies and electron distribution, which are fundamental to understanding a molecule's stability, reactivity, and spectroscopic properties. nih.govmjcce.org.mk

DFT calculations can determine various global reactivity descriptors that help predict the chemical behavior of this compound. scirp.org These descriptors are derived from the energies of the frontier molecular orbitals. Key descriptors include:

Chemical Hardness (η): A measure of the molecule's resistance to change in its electron distribution. A higher hardness value suggests greater stability.

Chemical Softness (S): The reciprocal of hardness, indicating how easily the molecule will undergo a chemical reaction.

Electronegativity (χ): The power of a molecule to attract electrons.

Electrophilicity Index (ω): A measure of the molecule's ability to act as an electrophile.

By analyzing these parameters, researchers can predict the reactive sites on the molecule and anticipate its behavior in a biological environment. scirp.org For example, a study on benzothiazole (B30560) derivatives used these descriptors to determine which compound was the most reactive. scirp.org

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are collectively known as the Frontier Molecular Orbitals (FMOs). youtube.com The HOMO is the orbital from which a molecule is most likely to donate electrons, while the LUMO is the orbital that is most likely to accept electrons. nih.gov

The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical parameter for assessing a molecule's chemical reactivity and kinetic stability. mdpi.com A small HOMO-LUMO gap suggests that the molecule is more reactive, as it requires less energy to excite an electron from the occupied to the unoccupied orbital. researchgate.net DFT calculations provide precise values for HOMO and LUMO energies, allowing for the determination of this gap. researchgate.net This information is vital for understanding the potential for charge-transfer interactions between the drug molecule and its biological target. researchgate.net

Table 3: Example DFT-Calculated Electronic Properties

| Parameter | Description | Calculated Value (eV) |

|---|---|---|

| EHOMO | Energy of Highest Occupied Molecular Orbital | -6.85 |

| ELUMO | Energy of Lowest Unoccupied Molecular Orbital | -1.72 |

Integration of In Silico Methodologies in Early-Stage Drug Discovery Pipelines

The computational methods described—molecular docking, MM-GBSA, and DFT—are not used in isolation but are integrated into a comprehensive pipeline for early-stage drug discovery. nih.gov This in silico approach allows for the rapid screening and evaluation of large numbers of candidate molecules before committing to expensive and time-consuming laboratory synthesis and testing. researchgate.net

The process typically begins with the virtual screening of a compound library against a specific drug target using molecular docking. The top-scoring hits are then subjected to more rigorous analysis, such as MM-GBSA calculations, to refine binding affinity predictions. nih.gov Concurrently, DFT studies can be performed on the most promising candidates to analyze their electronic properties and ensure they possess favorable reactivity and stability profiles. nih.gov This integrated workflow helps to build structure-activity relationships, guide the chemical modification of lead compounds to improve their potency and selectivity, and ultimately increase the efficiency and success rate of the drug discovery process. physchemres.org

Future Research Directions and Broader Academic Implications

Design and Synthesis of Next-Generation 2-(tert-Butyl)thiazole-5-carboxamide Derivatives with Enhanced Potency and Selectivity

The core principle guiding the development of new derivatives is the establishment of a clear structure-activity relationship (SAR). This involves systematically modifying the this compound scaffold and evaluating how these changes impact biological activity.

Key Synthetic Strategies and SAR Insights:

Modification of the Thiazole (B1198619) Ring: Introducing substituents at various positions on the thiazole ring can significantly influence the molecule's conformation and interaction with biological targets. For instance, the introduction of a methyl group has been shown to positively influence the geometrical conformation of certain thiazole carboxamide derivatives, improving their fit within the active site of enzymes like cyclooxygenase (COX). nih.gov

Varying the Carboxamide Substituent: The aryl group attached to the carboxamide nitrogen is a critical determinant of potency and selectivity. ontosight.aiontosight.ai Research on c-Met kinase inhibitors showed that adding electron-withdrawing groups, such as fluorine or chlorine, to this benzene (B151609) ring increased inhibitory activity compared to unsubstituted or methyl-substituted analogs. nih.gov The position of these substituents is also crucial; for example, a fluorine atom at the 4-position of the benzene ring resulted in higher inhibitory activity than substitutions at the 2- or 3-positions. tandfonline.com

Bioisosteric Replacement: Replacing parts of the molecule with other chemical groups that have similar physical or chemical properties (bioisosteres) is a common strategy. For example, researchers have replaced thiadiazole carboxamides with thiazole carboxamides, leading to the discovery of potent c-Met inhibitors. nih.govtandfonline.com

Conformationally Restricted Analogs: Incorporating cyclic structures or fused rings can lock the molecule into a specific conformation, potentially increasing its binding affinity for a target. However, in some cases, such as with fused lactams designed as p38α inhibitors, this conformational restriction led to decreased activity compared to more flexible analogs. lookchem.com

A study focused on developing new COX inhibitors synthesized a series of thiazole carboxamide derivatives (2a–2j). nih.govacs.org The results highlighted that compound 2b , which features a tert-butyl substituent, was the most effective inhibitor against both COX-1 and COX-2 enzymes. nih.govresearchgate.net The large, lipophilic t-butyl group is believed to interact favorably with hydrophobic pockets in the COX active site, enhancing binding and inhibition. nih.gov

| Compound | Key Structural Feature | COX-1 IC₅₀ (μM) | COX-2 IC₅₀ (μM) | Selectivity Ratio (COX-1/COX-2) |

|---|---|---|---|---|

| 2a | Trimethoxy Phenyl Group | >5 | 0.958 | 2.766 |

| 2b | t-Butyl Phenyl Group | 0.239 | 0.191 | 1.251 |

| 2j | Methoxy (B1213986) Phenyl Group | >5 | 0.957 | 1.507 |

| Celecoxib (Control) | - | >10 | 0.002 | 23.8 |

Similarly, extensive research into c-Met inhibitors led to the optimization of a lead compound through five cycles, culminating in compound 51am , which demonstrated potent inhibition in both biochemical and cellular assays. tandfonline.com This iterative process of design, synthesis, and evaluation is fundamental to enhancing the potency and selectivity of new derivatives. nih.gov

Elucidation of Novel Biological Targets and Therapeutic Applications for Thiazole Carboxamide Scaffolds

The versatility of the thiazole carboxamide scaffold allows it to interact with a wide range of biological targets, opening up numerous therapeutic possibilities. nih.govontosight.ai While initial interest may focus on a specific target, further screening often reveals new applications.

Identified Biological Targets and Potential Applications:

Anticancer: This is one of the most explored areas for thiazole carboxamides.

Kinase Inhibition: Many derivatives have been developed as potent kinase inhibitors. Targets include c-Met , a receptor tyrosine kinase implicated in tumor growth and metastasis nih.govtandfonline.com; Akt kinases (Akt1, Akt2, Akt3) , which are central to cell survival pathways lookchem.com; and p38α MAP kinase , involved in cellular responses to stress. lookchem.com

Tubulin Polymerization Inhibition: Certain 2,4-disubstituted thiazole derivatives act as inhibitors of tubulin polymerization, a mechanism shared by established chemotherapy drugs. researchgate.net This action disrupts microtubule formation, leading to cell cycle arrest and apoptosis.

Cytotoxicity: Novel series of 2-phenyl-4-trifluoromethyl thiazole-5-carboxamide (B1230067) and other thiazole-2-carboxamide derivatives have shown significant antiproliferative activity against various human cancer cell lines, including lung, breast, liver, and colon cancer cells. researchgate.netbenthamdirect.commdpi.com

Anti-inflammatory:

Cyclooxygenase (COX) Inhibition: As previously mentioned, thiazole carboxamides have been designed as inhibitors of COX-1 and COX-2 enzymes, which are key mediators of inflammation. nih.govnih.gov This makes them potential candidates for treating inflammatory diseases.

Other Potential Applications:

Kinesin HSET (KIFC1) Inhibition: A series of 2-(3-benzamidopropanamido)thiazole-5-carboxylate inhibitors were identified as targeting the kinesin HSET, which is involved in cell division. nih.gov

Antimicrobial: The broader class of thiazole derivatives has been investigated for antibacterial and antifungal activities, suggesting another avenue for therapeutic development. ontosight.ainih.gov

The diverse range of targets underscores the chemical adaptability of the thiazole carboxamide core structure, making it a valuable starting point for drug discovery programs across multiple disease areas. ontosight.ai

| Biological Target | Potential Therapeutic Application | Reference |

|---|---|---|

| c-Met Kinase | Anticancer | nih.govtandfonline.com |

| Akt Kinases (1, 2, 3) | Anticancer | lookchem.com |

| COX-1 / COX-2 Enzymes | Anti-inflammatory | nih.govacs.org |

| Tubulin | Anticancer | researchgate.net |

| p38α MAP Kinase | Anti-inflammatory, Anticancer | lookchem.com |

| Kinesin HSET (KIFC1) | Anticancer | nih.gov |

Advancements in In Vitro and In Silico Methodologies for Comprehensive Compound Profiling and Optimization

The efficient discovery and optimization of lead compounds like this compound derivatives heavily rely on the integration of advanced computational (in silico) and laboratory-based (in vitro) techniques. ontosight.ai

In Silico Methodologies:

Molecular Docking: This computational technique predicts the preferred orientation of a molecule when bound to a target, such as the active site of an enzyme. nih.gov It helps to understand binding patterns and explain the observed activity of different derivatives, guiding the design of new compounds with improved affinity. researchgate.net For instance, docking studies were used to investigate the binding of thiazole derivatives within the active sites of COX-1 and COX-2 isozymes. nih.gov

Density Functional Theory (DFT): DFT calculations are employed to assess the chemical reactivity and electronic properties of a compound. nih.govnih.gov By computing the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), researchers can understand the electronic transitions and structural stability of the molecules. nih.govmdpi.com

Binding Affinity Estimation: Methods like the Prime Molecular Mechanics/Generalized Born Surface Area (MM-GBSA) are used to estimate the binding affinities of ligands to their target proteins, providing a more quantitative prediction of potency. researchgate.net

ADME-T Profile Analysis: Computational tools, such as the QiKProp module, are used to predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADME-T) properties of new compounds. nih.govresearchgate.net This early-stage analysis helps to identify candidates with favorable drug-like properties and avoid costly failures later in development.

In Vitro Methodologies:

Enzyme Inhibition Assays: These are standard laboratory tests to measure the ability of a compound to inhibit the activity of a specific enzyme. For example, researchers use in vitro COX inhibition assay kits to determine the IC₅₀ values (the concentration of an inhibitor required to reduce enzyme activity by 50%) for new derivatives against COX-1 and COX-2. nih.gov

Cell-Based Assays: To assess the biological effect of a compound in a more complex biological system, researchers use human cell lines. Cytotoxicity is commonly evaluated using MTS or MTT assays against a panel of cancer and normal cell lines to determine a compound's anticancer potency and its selectivity. researchgate.netjst.go.jp

Spectroscopic and Crystallographic Analysis: Techniques like ¹H and ¹³C NMR, HRMS, and X-ray crystallography are essential for confirming the chemical structure and stereochemistry of newly synthesized compounds. nih.govnih.gov

The synergy between these in silico and in vitro approaches creates a powerful feedback loop. Computational models predict promising structures, which are then synthesized and tested in vitro. The experimental results are then used to refine the computational models, accelerating the entire drug discovery and optimization process. acs.orgnih.gov

Table of Mentioned Compounds

| Compound Name | Other Names / Identifiers |

|---|---|

| This compound | - |

| N-(4-(tert-Butyl) phenyl)-2-(3-methoxyphenyl)-4-methylthiazole-5-carboxamide | Compound 2b |

| 2-(3-Methoxyphenyl)-4-methyl-N-(3,4,5-trimethoxyphenyl)thiazole-5-carboxamide | Compound 2a |

| Celecoxib | - |

| N-(4-((6,7-Dimethoxyquinolin-4-yl)oxy)phenyl)-5-(4-fluorophenyl)thiazole-2-carboxamide | Compound 51h |

| Foretinib | - |

| 2-phenyl-4-trifluoromethyl thiazole-5-carboxamide | - |

| Thiazole-2-carboxamide | - |

Q & A

Q. What are the key synthetic methodologies for preparing 2-(tert-butyl)thiazole-5-carboxamide, and how can reaction conditions be optimized?

The synthesis of thiazole carboxamides typically involves coupling tert-butyl-protected intermediates with amines using dehydrating agents like dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC) under anhydrous conditions. For example, tert-butyl esters of thiazole carboxylic acids can be hydrolyzed to the free acid and then coupled with amines via carbodiimide-mediated activation. Reaction optimization should focus on temperature control (room temperature for stability), solvent selection (e.g., dichloromethane or DMF), and stoichiometric ratios to minimize side reactions and improve yields .

Q. How should researchers characterize the structural integrity and purity of this compound?

Structural confirmation requires a combination of techniques:

- Nuclear Magnetic Resonance (NMR) : To verify the tert-butyl group (δ ~1.4 ppm for nine equivalent protons) and thiazole ring protons (distinct aromatic splitting patterns).

- High-Performance Liquid Chromatography (HPLC) : For purity assessment (>95% recommended for biological studies).

- X-ray Crystallography : To resolve crystal packing and confirm stereoelectronic effects, as demonstrated in related thiazole-phthalimide hybrids .

Q. What stability considerations are critical for long-term storage of this compound?

Thiazole derivatives are prone to hydrolysis and oxidation. Stability studies should monitor degradation under varying temperatures (e.g., 4°C vs. room temperature) and humidity levels. Accelerated degradation assays (e.g., 40°C/75% RH for 1–3 months) combined with HPLC analysis can identify decomposition products, such as free carboxylic acids or sulfoxides. Store the compound in airtight containers with desiccants and avoid prolonged exposure to light .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies guide the optimization of this compound for antimicrobial activity?

SAR strategies involve systematic modifications:

- Core Modifications : Replace the tert-butyl group with bulkier substituents (e.g., adamantyl) to enhance lipophilicity and membrane penetration.

- Side-Chain Variations : Introduce electron-withdrawing groups (e.g., -CF₃) on the phenyl ring to improve target binding, as seen in analogous trifluoromethylphenyl thiazole carboxylates .

- Biological Testing : Use minimum inhibitory concentration (MIC) assays against Gram-positive/negative bacteria and fungi to correlate structural changes with potency .

Q. What analytical approaches resolve contradictions in reported biological activity data for thiazole carboxamides?

Discrepancies may arise from differences in assay conditions (e.g., pH, serum content) or compound purity. Mitigation strategies include:

- Dose-Response Curves : Establish EC₅₀ values across multiple replicates.

- Metabolic Stability Assays : Use liver microsomes to assess whether inactive compounds are rapidly metabolized.

- Counter-Screening : Test against off-target receptors (e.g., kinases) to rule out nonspecific effects .

Q. How can computational modeling predict the binding mode of this compound to biological targets?

Molecular docking (e.g., AutoDock Vina) and molecular dynamics simulations can map interactions with enzymes like dihydrofolate reductase (DHFR) or cytochrome P450s. Key steps:

- Target Selection : Prioritize proteins with known thiazole-binding pockets (e.g., bacterial DHFR).

- Force Field Optimization : Use AMBER or CHARMM parameters for accurate ligand-protein energy minimization.

- Validation : Compare predicted binding affinities with experimental IC₅₀ values from enzyme inhibition assays .

Q. What strategies mitigate cytotoxicity while retaining the anticancer potential of this compound?

- Prodrug Design : Mask the carboxamide as an ester or peptide conjugate to improve selectivity for tumor cells.

- Combination Therapy : Screen synergies with standard chemotherapeutics (e.g., cisplatin) to reduce effective doses.

- Apoptosis Pathway Analysis : Use flow cytometry (Annexin V/PI staining) and caspase-3/7 activation assays to differentiate cytotoxic mechanisms .

Methodological Notes

- Synthetic Reproducibility : Always validate coupling reactions (e.g., EDCI/HOBt vs. DCC) using thin-layer chromatography (TLC) to track progress .

- Data Interpretation : Apply stringent statistical thresholds (e.g., p < 0.01 in Student’s t-tests) and report error margins for biological replicates .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.